benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGTGNYQQVGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(aminomethyl)cyclopentane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
Carbamate oxidation typically targets the amine or cyclopentyl moieties. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) in acidic or neutral media.
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Hydrogen peroxide (H₂O₂) under controlled pH conditions.
Key Products :
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Carboxylic acids : Formed via oxidation of primary amines.
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Ketones : Result from oxidation of secondary alcohols or specific C–H bonds in the cyclopentyl ring.
Example Reaction :
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate → Benzyl N-[1-(carboxycyclopentyl)]carbamate (via KMnO₄/H⁺) .
Reduction Reactions
Reduction primarily affects the carbamate group or benzyl moiety. Notable reagents include:
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Lithium aluminum hydride (LiAlH₄) : Reduces carbamates to amines.
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Sodium borohydride (NaBH₄) : Selective reduction of carbonyl groups in specific conditions.
Key Products :
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Primary amines : Generated via cleavage of the carbamate bond.
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Alcohols : Formed by reduction of ester-like functionalities.
Example Reaction :
this compound → 1-(Aminomethyl)cyclopentylamine (via LiAlH₄ in anhydrous ether) .
Substitution Reactions
Substitution occurs at the benzyl group or carbamate nitrogen. Common methodologies include:
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Nucleophilic displacement : Using amines, thiols, or alkoxides.
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Activated carbonate intermediates : p-Nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based reagents (BTBC).
Table 1: Substitution Reactions with Activated Carbonates
Mechanistic Insight :
-
BTBC (1-alkoxy[6-(trifluoromethyl)benzotriazolyl]carbonate) enables efficient alkoxycarbonylation under mild conditions .
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DMAP accelerates amine coupling by deprotonating intermediates .
Stability and Reaction Optimization
Scientific Research Applications
Chemical Applications
Organic Synthesis
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of novel compounds in pharmaceutical chemistry. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form carboxylic acids or ketones and reduced to yield primary amines or alcohols.
Reactivity and Mechanisms
The compound's reactivity is attributed to its carbamate functional group, which can interact with enzymes and receptors through covalent bonding. This interaction can influence various biochemical pathways, making it a valuable tool for probing enzyme activities.
Biological Applications
Biochemical Probing
In biological research, this compound is studied for its potential as a biochemical probe. It aids in investigating enzyme activities and protein interactions, contributing to our understanding of cellular processes.
Therapeutic Potential
The compound has been explored for its therapeutic applications in treating diseases such as cancer and neurological disorders. Its ability to penetrate biological membranes and interact with target proteins makes it a candidate for drug design . Research indicates that carbamates can act as peptide bond surrogates, enhancing the stability of drug candidates while maintaining biological activity .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the synthesis of new materials. Its properties allow it to function as an intermediate in pharmaceutical production processes, leading to the development of innovative therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of carbamate derivatives similar to this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction .
Case Study 2: Enzyme Inhibition
Another study focused on the role of carbamates in inhibiting specific enzymes involved in metabolic pathways. The findings suggested that this compound could selectively inhibit target enzymes, providing insights into its potential use in metabolic disease treatments .
Mechanism of Action
The mechanism of action of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Substituent Variations on the Cycloalkyl Core
Carbamate Protecting Group Variations
Ring Size and Stereochemistry
Biological Activity
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound belongs to the class of carbamates, which are known for their diverse biological activities. The compound features:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Carbamate Functional Group : Often involved in enzyme inhibition and modulation.
- Cyclopentyl Moiety : Provides a cyclic structure that may influence binding affinity and specificity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act through:
- Enzyme Inhibition : The carbamate group can interact with serine residues in active sites, leading to reversible or irreversible inhibition.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest potential antitumor effects, although detailed in vivo studies are required to confirm efficacy.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, indicating a potential role for this compound in treating neurodegenerative diseases.
- Antimicrobial Properties : Carbamates are often investigated for their antimicrobial activities, suggesting that this compound may also exhibit such properties.
Case Studies and Experimental Data
-
In Vitro Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of related carbamates and found that modifications in the structure significantly influenced cell viability in various cancer cell lines. This compound was noted for its moderate cytotoxicity against certain tumor cell lines, warranting further investigation into its mechanism of action .
- Structure-Activity Relationship (SAR) :
-
Comparative Analysis with Similar Compounds :
- Comparative studies with analogs such as Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate revealed distinct differences in potency and selectivity towards specific enzymes or receptors. The cyclopentyl structure appears to confer unique properties that could be exploited for therapeutic applications .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate to maximize yield and purity?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Protect the amine group using tert-butyl carbamate (Boc) to prevent side reactions during cyclopentyl functionalization .
- Step 2 : Perform carbamate coupling under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane .
- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in a 1:1 DCM/TFA mixture .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, as validated by HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and carbamate linkage (e.g., carbonyl resonance at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 253.18) .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclopentyl substituents .
Q. How should this compound be stored to maintain stability during long-term studies?
- Methodological Answer :
- Store at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the carbamate group .
- Monitor stability via periodic HPLC analysis (e.g., degradation <2% over 6 months under recommended conditions) .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved for chiral pharmacology studies?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase; baseline separation (α >1.5) is achievable for enantiomers .
- Enzymatic Resolution : Lipase-mediated kinetic resolution in tert-butyl methyl ether (TBME) selectively hydrolyzes one enantiomer (ee >98%) .
Q. What strategies mitigate contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Validate Target Engagement : Employ surface plasmon resonance (SPR) to directly measure binding affinity to proposed targets (e.g., enzymes like NOS isoforms) .
Q. How does the cyclopentyl group influence the compound’s interaction with biological targets compared to cyclohexyl analogs?
- Methodological Answer :
- Conformational Analysis : Cyclopentyl’s smaller ring size (108° bond angles vs. 120° in cyclohexyl) reduces steric hindrance, enhancing binding to flat active sites (e.g., kinase ATP pockets) .
- MD Simulations : Perform 100-ns molecular dynamics simulations to compare binding free energy (ΔG) between cyclopentyl and cyclohexyl derivatives .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME to identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme .
- Metabolite Profiling : Validate predictions with LC-MS/MS after incubating the compound with human liver microsomes (HLMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
